(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that features multiple functional groups, including an isoxazole ring, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Pyrazine Ring Formation: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with α-diketones.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
These rings are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of its functional groups with various biological targets. This can include enzyme inhibition studies or receptor binding assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it may bind to a receptor, either activating or blocking its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZKGAJZJNRHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.